(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule composed of several functional groups, including a dihydroisoquinoline moiety, an azetidine ring, and a pyrazole ring. This combination of structures makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicinal chemistry.
Preparation Methods
Synthetic routes and reaction conditions::
- Initial Formation of the Dihydroisoquinoline Moiety::
The dihydroisoquinoline structure is typically synthesized through the Pictet–Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde.
Reaction conditions: Mild acidic conditions (pH 5-7), solvents like ethanol or acetic acid, and temperatures around 70-80°C.
- Formation of the Azetidine Ring::
The azetidine ring can be formed through the cyclization of a 1,3-amino alcohol with a halide.
Reaction conditions: Use of base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF), at temperatures of 50-60°C.
- Incorporation of the Pyrazole Ring::
The pyrazole ring is often synthesized via the condensation of an α,β-unsaturated ketone with hydrazine.
Reaction conditions: Catalytic amounts of an acid such as hydrochloric acid (HCl) in ethanol, with reaction temperatures ranging between 60-70°C.
Industrial-scale synthesis may involve continuous flow techniques to ensure high purity and yield. Solvents are typically recycled to reduce waste, and catalysts are used to accelerate reaction rates.
Chemical Reactions Analysis
Types of reactions::
- Oxidation::
The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring.
Common reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction::
The reduction of the ketone group within the compound can be achieved using hydrogenation.
Common reagents: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
- Substitution::
Nucleophilic substitution reactions can occur at the pyrazole ring.
Common reagents: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines.
Oxidation produces quinoline derivatives.
Reduction yields alcohol derivatives.
Substitution reactions result in substituted pyrazoles.
Scientific Research Applications
In Chemistry::
Used as a building block for complex molecular architectures.
Studied for its unique reactivity and the stability of its multi-ring system.
Explored for its binding affinity to various biological receptors.
Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Potential therapeutic agent due to its ability to interact with multiple biological pathways.
Used in the synthesis of specialty chemicals.
Component in the development of advanced materials with specific mechanical or electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with biological macromolecules, such as enzymes and receptors. The dihydroisoquinoline moiety may mimic neurotransmitter structures, allowing the compound to bind to receptor sites in the nervous system. The azetidine ring provides structural rigidity, enhancing binding affinity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins. Collectively, these interactions modulate the activity of molecular pathways involved in cellular processes, leading to the compound's observed biological effects.
Comparison with Similar Compounds
Similar compounds::
(3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
(3-(2,3-Dihydro-1H-inden-2-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
The presence of the dihydroisoquinoline moiety distinguishes it from other compounds with similar structures, providing unique electronic and steric properties.
Its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, sets it apart as a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-25-22(13-21(24-25)18-8-3-2-4-9-18)23(28)27-15-20(16-27)26-12-11-17-7-5-6-10-19(17)14-26/h2-10,13,20H,11-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDZXOVCWKUQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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